molecular formula C16H13ClFN3O2 B1683844 N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 690206-97-4

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B1683844
CAS No.: 690206-97-4
M. Wt: 333.74 g/mol
InChI Key: YHUIUSRCUKUUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZM 306416 involves several steps, starting with the preparation of the core quinazoline structure. The reaction typically involves the condensation of 4-chloro-2-fluoroaniline with 6,7-dimethoxyquinazoline under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of ZM 306416 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is usually produced in solid form and can be dissolved in dimethyl sulfoxide (DMSO) for various applications .

Chemical Reactions Analysis

Types of Reactions

ZM 306416 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ZM 306416, which can be further studied for their biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ZM 306416 is unique due to its dual inhibition of VEGFR and EGFR, making it a versatile tool in cancer and angiogenesis research. Its high potency and selectivity for these receptors distinguish it from other similar compounds .

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18/h3-8H,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUIUSRCUKUUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416176
Record name ZM 306416
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690206-97-4
Record name ZM 306416
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of ZM-306416?

A1: ZM-306416 is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) [, , ]. It primarily targets VEGFR1 (FLT1) and VEGFR2 (KDR), inhibiting their kinase activity [, ]. By blocking these receptors, ZM-306416 disrupts VEGF signaling pathways, which are crucial for angiogenesis (blood vessel formation) and various cellular processes.

Q2: How does ZM-306416 impact cellular processes beyond angiogenesis?

A2: Research suggests that ZM-306416 can influence cell proliferation and migration in specific cell types. For instance, in human melanoma A375P cells, ZM-306416 significantly reduced both cell proliferation and migration []. Similarly, in trophoblast cells, inhibiting the PGF/FLT1 signaling pathway using ZM-306416 negatively impacted cell proliferation and migration []. This indicates a broader role of ZM-306416 in modulating cellular behavior beyond angiogenesis.

Q3: What is the role of ZM-306416 in studying bone formation?

A3: Studies using primary human alveolar osteoblasts (HAOBs) have demonstrated the importance of the VEGF/VEGFR1 pathway in bone formation []. When these cells were treated with ZM-306416, a dose-dependent decrease in mineralization was observed, suggesting that VEGFR1 signaling is crucial for osteoblast differentiation and maturation [].

Q4: Has ZM-306416 shown any potential in cancer research?

A4: While primarily known as a VEGFR inhibitor, ZM-306416 has also been investigated for its potential in cancer treatment. Research indicates that it might be a potent inhibitor of epidermal growth factor receptor (EGFR) function []. Moreover, a study utilizing multi-omics networks and screening data suggested ZM-306416 as a potential targeted therapy for non-small cell lung cancer (NSCLC) [].

Q5: Are there any known limitations or challenges associated with ZM-306416?

A5: One study revealed that ZM-306416 did not affect the VEGF121-induced decrease in transendothelial electrical resistance (TEER) in Schlemm’s canal endothelial (SCE) cells, indicating that its inhibitory effect might be specific to certain VEGFR subtypes or cellular contexts []. Further research is needed to fully understand the specificities and limitations of ZM-306416 in different biological systems.

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